Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate is a derivative of N-Boc piperazine . It is a semi-flexible linker useful in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of tert-butyl 4-(2-cyano-2-hydroxyethyl)piperazine-1-carboxylate involves several steps. A mixture of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and hydrazine hydrate was refluxed in absolute ethanol for 8 hours .Molecular Structure Analysis
The structure of this compound was confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis
The physical form of this compound is solid . It has a molecular weight of 254.33 . The storage temperature is recommended to be at refrigerator levels .Scientific Research Applications
Synthesis in Drug Development
Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate and its derivatives are frequently used as intermediates in the synthesis of various biologically active compounds. For example, it is a key intermediate in the synthesis of Vandetanib, a therapeutic agent used in cancer treatment (Wang, Wang, Tang, & Xu, 2015). Similarly, derivatives of this compound have been employed in the synthesis of crizotinib, another important drug used in cancer therapy (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Structural and Molecular Studies
This compound has also been studied for its structural properties. For instance, X-ray studies have been used to explore the structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, revealing details about its molecular packing and hydrogen bonding patterns (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Role in Stereoselective Synthesis
The compound plays a significant role in stereoselective synthesis, which is crucial for creating specific enantiomers of biologically active molecules. One study demonstrated the use of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, highlighting its importance in the preparation of complex molecular structures (Moskalenko & Boev, 2014).
Applications in Molecular Synthesis
Further research demonstrates the versatility of this compound in molecular synthesis. For example, it has been used to synthesize tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a scaffold for the preparation of substituted piperidines (Harmsen, Sydnes, Törnroos, & Haug, 2011). Another study focused on its use in creating cis- and trans-4-hydroxypipecolates and a protected 4-hydroxylysine derivative, important in the field of biochemistry and pharmaceuticals (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
As an Intermediate for Anticancer Drugs
A study detailed the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, from piperidin-4-ylmethanol, illustrating another crucial application in drug development (Zhang, Ye, Xu, & Xu, 2018).
Crystal and Molecular Structure Analysis
Research has also focused on the crystal and molecular structure of related compounds, providing insight into their molecular geometry and interactions. For instance, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(16)9-14/h10-11,16H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBVBNNQZAWHNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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